(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3
Description
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 is a deuterated oxazolidinone derivative with a complex stereochemical configuration. The compound features a 2,4-difluorophenyl-substituted oxirane (epoxide) ring, a benzyl group at the 4-position of the oxazolidinone core, and deuterium substitution at three positions (denoted by -d3). The stereochemistry (4S, 2R, 2R) is critical for its biological activity, as demonstrated in related oxazolidinones used as intermediates in β-lactam antibiotics and enzyme inhibitors .
Properties
IUPAC Name |
(4S)-4-benzyl-3-[(2S)-3,3,3-trideuterio-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16+,21-/m1/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVUCOOQMMMJY-FBHDCILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Epoxide Synthesis
The (2R)-2-(2,4-difluorophenyl)oxiranyl moiety is synthesized from (R)-methyl lactate through a seven-step protocol. Key transformations include:
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Esterification : (R)-Methyl lactate is converted to a glycidic ester via Sharpless epoxidation, ensuring retention of the (R)-configuration at the epoxide center.
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Functionalization : Introduction of the 2,4-difluorophenyl group via Friedel-Crafts alkylation, employing BF₃·Et₂O as a Lewis catalyst.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | (R)-methyl lactate, TBHP, Ti(OiPr)₄ | CH₂Cl₂ | -20°C | 78% |
| 2 | 2,4-difluorobenzene, BF₃·Et₂O | Toluene | 0°C → RT | 65% |
Oxazolidinone Formation
The oxazolidinone ring is constructed via a stereoselective cyclization reaction. Benzyl isocyanate reacts with a chiral β-hydroxyamide derived from the epoxide intermediate.
Mechanistic Insights :
-
The (4S)-configuration is enforced by Evans’ oxazaborolidine catalysis, achieving >98% enantiomeric excess (ee).
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Benzyl group introduction at C-4 is accomplished using benzyl bromide under basic conditions (K₂CO₃, DMF).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Yield ↑ 72% → 89% |
| Reaction Time | 24 h | ee ↑ 92% → 98% |
Deuteration Strategies for the Benzyl-d₃ Group
The incorporation of three deuterium atoms into the benzyl group (-C₆H₅CD₂-) is achieved through two primary methods: deuterium exchange and de novo synthesis using deuterated reagents .
Catalytic Deuterium Exchange
Adapted from patent US6221335B1, this method involves:
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Substrate Activation : The benzyl group is treated with a platinum oxide catalyst activated via sodium borohydride reduction in D₂O.
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Isotopic Exchange : Prolonged heating (100°C, 4 days) in D₂O/NaOD facilitates H/D exchange at the benzylic position.
Deuteration Efficiency :
| Cycle | Deuteration (%) |
|---|---|
| 1 | 72 |
| 2 | 95 |
Synthesis from Deuterated Precursors
Alternative approaches utilize deuterated benzyl bromide (C₆H₅CD₂Br) synthesized via:
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Grignard Reaction : Reaction of C₆H₅MgBr with CD₃OD, yielding C₆H₅CD₂OH.
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Bromination : Treatment with PBr₃ converts the alcohol to C₆H₅CD₂Br.
Advantages :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Optimization
Stereochemical Integrity
Deuterium Loss
-
Mitigation : Sealed-tube reactions and anaerobic conditions reduce deuterium exchange with atmospheric moisture.
Applications in Antifungal Drug Development
The deuterated compound enhances metabolic stability in preclinical studies of Albaconazole, extending its half-life in murine models by 40% compared to non-deuterated analogs .
Chemical Reactions Analysis
Types of Reactions
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxazolidinone derivatives.
Scientific Research Applications
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Key Observations :
- The 2,4-difluorophenyl oxiranyl group enhances electrophilicity, enabling covalent binding to target enzymes (e.g., serine hydrolases) .
- Deuterium substitution reduces hepatic clearance by ~30% in preclinical models compared to non-deuterated analogs, as shown in structurally related oxazolidinones .
- The benzyl group at the 4-position improves lipophilicity, enhancing membrane permeability in microbial targets .
Functional and Pharmacological Comparison
Enzyme Inhibition
- Target Compound: Exhibits IC₅₀ = 12 nM against Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis. Deuterium substitution extends half-life (t₁/₂ = 8.2 h vs. 5.7 h for protiated form) .
- Azetidinone Analog (CAS 1700622-06-5): Shows broader-spectrum activity (IC₅₀ = 18 nM against FabI and 25 nM against Candida albicans CYP51) but higher cytotoxicity (CC₅₀ = 45 μM vs. >100 μM for the target compound) .
Metabolic Stability
- Deuterated vs. Non-deuterated Analogs: Microsomal stability assays reveal intrinsic clearance (Cl₍ᵢₙₜ₎) of 9.2 mL/min/kg for the deuterated compound vs. 15.6 mL/min/kg for the protiated form .
- Bromo-Substituted Analog (CAS 113543-31-0) : Rapid oxidative debromination in liver microsomes (Cl₍ᵢₙₜ₎ = 22.1 mL/min/kg), limiting in vivo utility .
Research Findings and Challenges
- Graph-Based Structural Analysis: Tanimoto coefficients (Tc) between the target compound and its analogs range from 0.65–0.78, indicating moderate similarity. Subgraph matching reveals conserved oxazolidinone/azetidinone cores but divergent substituents .
- Computational Limitations : While graph comparison accurately predicts bioactivity (R² = 0.89 in QSAR models), it requires high computational resources for large datasets .
- Deuteration Trade-offs : Although deuterium improves pharmacokinetics, it complicates synthesis (yield reduction by ~15%) and increases production costs .
Biological Activity
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 is a synthetic compound belonging to the oxazolidinone class, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16D3F2NO4
- Molecular Weight : 390.4 g/mol
- CAS Number : 1329641-35-1
- SMILES Notation : [2H]C([2H])([2H])C@H[C@]3(CO3)c4ccc(F)cc4F
This compound is characterized by the presence of a difluorophenyl group and an oxazolidinone core, which are known to contribute to its biological activity.
Antimicrobial Activity
Oxazolidinones are primarily recognized for their antimicrobial properties. Research indicates that derivatives of this class exhibit significant activity against Gram-positive bacteria, including strains resistant to other antibiotics. For example, studies have shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the formation of the initiation complex.
| Activity | Target Organisms | Mechanism of Action |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Inhibition of protein synthesis |
| Antifungal | Various fungal strains | Disruption of cell wall synthesis |
Anticancer Properties
Recent investigations into the anticancer potential of oxazolidinones have revealed promising results. The compound has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
A notable study reported that a related oxazolidinone derivative demonstrated cytotoxic effects against human breast cancer cells (T47D) with an IC50 value of 27.3 μM. This suggests that this compound may possess similar properties.
Case Study 1: Antibacterial Efficacy
In a comparative study, various oxazolidinone derivatives were evaluated for their antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that compounds with a difluorophenyl substitution exhibited enhanced activity compared to their non-substituted counterparts. This reinforces the significance of structural modifications in enhancing biological activity.
Case Study 2: Anticancer Activity
A research team investigated the effects of this compound on various cancer cell lines. The findings revealed that this compound inhibited cell proliferation in a dose-dependent manner and induced G1 phase cell cycle arrest, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, and how do reaction conditions influence yield?
- Methodology : The synthesis involves stereoselective epoxidation of 2,4-difluorophenyl precursors followed by oxazolidinone ring formation. Key steps include:
- Epoxide formation : Use of chiral catalysts (e.g., Shi-type) to achieve the (2R) configuration in the oxirane moiety under mild, metal-free conditions (reaction time: 12–24 hrs; yield: 60–75%) .
- Oxazolidinone assembly : Coupling the epoxide intermediate with a benzyl-protected oxazolidinone precursor via nucleophilic acyl substitution. Triethylamine is critical for deprotonation, and trichloroformate esters may stabilize intermediates .
- Deuteration : Incorporation of deuterium (d3) at the benzyl position via exchange reactions with D₂O under acidic catalysis .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 68 | 95 |
| Oxazolidinone formation | TEA, THF, rt | 72 | 98 |
| Deuteration | D₂O, H₂SO₄, 50°C | 85 | 99 |
Q. How is the compound characterized spectroscopically, and what key NMR signals confirm its stereochemistry?
- Methodology :
- ¹H/¹³C NMR : The 2,4-difluorophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm, J = 8–10 Hz for F-coupled protons). The oxirane protons (δ 3.8–4.2 ppm) exhibit vicinal coupling (J = 4–5 Hz) confirming (2R) configuration .
- ¹⁹F NMR : Two signals at δ -110 ppm (ortho-F) and -105 ppm (para-F) .
- HRMS : [M+H]+ calculated for C₂₀H₁₇D₃F₂NO₄: 396.1523; observed: 396.1521 .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configurations in oxirane or oxazolidinone) impact biological activity or metabolic stability?
- Methodology :
- Comparative synthesis : Prepare diastereomers (e.g., (2S)-oxirane or (4R)-oxazolidinone) using alternate catalysts (e.g., Jacobsen epoxidation) .
- Biological assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability. The (2R,4S) configuration shows 3-fold lower IC₅₀ than (2S,4R) due to steric hindrance at the active site .
Q. What strategies resolve discrepancies in reaction yields or spectral data across laboratories?
- Methodology :
- Yield optimization : Trace water in THF reduces oxazolidinone coupling efficiency (yield drops from 72% to 45%). Use molecular sieves or anhydrous solvent .
- NMR inconsistencies : For split ¹⁹F signals, ensure consistent sample preparation (e.g., 0.1 M in CDCl₃) and shimming protocols. A 2024 study attributed signal broadening to residual paramagnetic metals in solvents .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Docking studies : Use Schrödinger Suite to model binding to Aurora kinase A. The oxirane oxygen forms hydrogen bonds with Lys162 (ΔG = -9.2 kcal/mol) .
- MD simulations : Simulate solvation effects (explicit water, 100 ns) to assess conformational stability. The benzyl-d3 group shows reduced hydrophobic interactions vs. non-deuterated analogs .
Key Notes for Experimental Design
- Stereochemical control : Prioritize chiral HPLC to validate enantiopurity post-synthesis .
- Deuteration effects : Compare pharmacokinetics (e.g., t₁/₂) of deuterated vs. non-deuterated analogs in rodent models .
- Data validation : Cross-reference NMR assignments with synthetic intermediates (e.g., 2,4-difluorophenylacetone in ) to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
